An In-depth Technical Guide to the Physical Properties of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a substituted indoline derivative of significant interest in medicinal chemistry and drug development. As an analogue of various biologically active compounds, a thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The narrative is structured to not only present data but to also elucidate the scientific rationale behind the characterization methodologies, ensuring a deeper, more practical understanding for the research professional.
Molecular Structure and Core Chemical Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.
Chemical Structure:
Figure 2: Workflow for capillary melting point determination.
Solubility
The solubility of a drug substance in various media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. As the dihydrochloride salt of an amine, 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base form. This is a direct consequence of the ionic nature of the salt, which allows for favorable interactions with polar water molecules.
Expected Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | High | The presence of the charged ammonium group and chloride counter-ions facilitates strong ion-dipole interactions with water. |
| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions and engage in hydrogen bonding. |
| Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The high polarity of the salt limits its solubility in nonpolar and moderately polar aprotic solvents. |
| Hexane, Toluene | Insoluble | The significant difference in polarity between the salt and these nonpolar solvents prevents dissolution. |
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value. The choice of this method is based on its accuracy and reproducibility.
Figure 3: Workflow for the shake-flask solubility determination method.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and are essential for identity confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, both ¹H and ¹³C NMR would be employed.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
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Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring of the indoline core. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).
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Aliphatic Protons of the Dihydroindole Ring: Two methylene groups (CH₂) in the five-membered ring will likely appear as triplets in the upfield region (around 2.5-3.5 ppm).
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N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom, typically in the range of 2.5-3.0 ppm.
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Amine Protons: The protons of the ammonium group (-NH₃⁺) will be observable, often as a broad singlet, and their chemical shift will be highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):
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Aromatic Carbons: Signals in the downfield region (110-150 ppm) corresponding to the carbons of the benzene ring.
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Aliphatic Carbons: Signals for the two methylene carbons of the dihydroindole ring and the N-methyl carbon, appearing in the upfield region (typically 20-60 ppm).
A publication detailing the characterization of the closely related (2,3-dihydro-1H-indol-5-ylmethyl)amine provides valuable reference data. For the free base in DMSO-d₆, the following ¹³C NMR signals were reported: δ 29.3 (CH₂), 45.7 (CH₂-N), 46.7 (CH₂-N), 108.0 (CH-Ar), 123.4 (CH-Ar), 125.8 (CH-Ar), 128.8 (C-Ar), 132.9 (C-Ar), and 151.1 (C-Ar).[1] These values provide a strong indication of the expected chemical shifts for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups in a molecule.
Expected IR Spectral Features (as a KBr pellet or in a Nujol mull):
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N-H Stretching: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.
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C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching will be observed as strong bands in the 2850-3000 cm⁻¹ region.
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C=C Stretching: Aromatic ring stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
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N-H Bending: The bending vibration of the ammonium group is expected to produce a medium to strong band around 1500-1600 cm⁻¹.
For comparison, the IR spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride shows characteristic peaks at 3434, 3003, 2885, and 2799 cm⁻¹ (all attributed to NH₂ and NH stretching), and at 1591 and 1576 cm⁻¹ (N-H bending).[1]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.
Expected Mass Spectrum Features:
In a typical mass spectrometry experiment (e.g., Electrospray Ionization - ESI), the dihydrochloride salt will dissociate, and the protonated free base, [M+H]⁺, will be observed. For 1-Methyl-2,3-dihydro-1H-indol-6-ylamine, the free base has a molecular weight of 148.21 g/mol . Therefore, the expected parent ion peak would be at an m/z of approximately 149.22. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the dihydroindole ring.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. While some experimental data for this specific molecule is not widely published, a comprehensive understanding can be built upon the known characteristics of structurally similar compounds and the fundamental principles of chemical analysis. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories. A thorough characterization of these physical parameters is an indispensable step in the journey of a potential drug candidate from the laboratory to the clinic.
References
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Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank2021 , 2021(2), M1248. Available from: [Link]
